5-Amino-6-methoxyisoindolin-1-one
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Overview
Description
5-Amino-6-methoxyisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by the presence of an amino group at the 5th position and a methoxy group at the 6th position on the isoindolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxyisoindolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxyphthalic anhydride with ammonia or an amine under controlled conditions to form the corresponding isoindolinone derivative. Another approach includes the reduction of 6-methoxyphthalimide using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methoxyisoindolin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced isoindolinone compounds. Substitution reactions result in the formation of substituted isoindolinone derivatives with various functional groups .
Scientific Research Applications
5-Amino-6-methoxyisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Amino-6-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-6-methoxyisoindolin-1-one include other isoindolinone derivatives such as:
- 5-Amino-6-chloroisoindolin-1-one
- 5-Amino-6-hydroxyisoindolin-1-one
- 5-Amino-6-methylisoindolin-1-one
Uniqueness
This compound is unique due to the presence of both amino and methoxy groups on the isoindolinone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-amino-6-methoxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-3-6-5(2-7(8)10)4-11-9(6)12/h2-3H,4,10H2,1H3,(H,11,12) |
InChI Key |
DORHGBDGHNOCOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNC(=O)C2=C1)N |
Origin of Product |
United States |
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